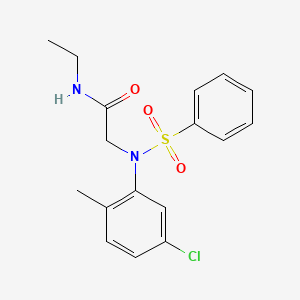![molecular formula C17H19ClO2S B5084145 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene, also known as CPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPTP is a member of the benzene family and has been found to exhibit anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene is not fully understood. However, it is believed that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene exerts its anti-inflammatory and anti-cancer effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to inhibit the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines and the promotion of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade extracellular matrix proteins and are involved in the progression of cancer. 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. In vivo studies have shown that 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can reduce tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has several advantages for lab experiments. It is a relatively small molecule that can be easily synthesized and purified. It has been shown to have low toxicity and can be administered orally or intravenously. However, there are also limitations to using 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and disease model being studied.
Direcciones Futuras
There are several future directions for the study of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. One area of research is the development of more potent and selective 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene analogs that can be used as therapeutic agents. Another area of research is the investigation of the role of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene in other diseases such as neurodegenerative disorders and autoimmune diseases. Additionally, the development of new drug delivery systems and formulations may improve the efficacy and bioavailability of 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. Overall, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and clinical applications.
Métodos De Síntesis
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene can be synthesized through a multi-step process starting with the reaction of 4-chlorothiophenol with 3-bromopropyl ethyl ether. The resulting product is then reacted with 3-ethoxyphenol to form 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has also been shown to have anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. Additionally, 1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
1-chloro-4-[3-(3-ethoxyphenoxy)propylsulfanyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO2S/c1-2-19-15-5-3-6-16(13-15)20-11-4-12-21-17-9-7-14(18)8-10-17/h3,5-10,13H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZALZZXMLOLYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-methyl-2-[(4-methylbenzoyl)amino]-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-3-thiophenecarboxylate](/img/structure/B5084069.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5084118.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)

![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)